molecular formula C18H17N3O2S B2930948 Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1381330-66-0

Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2930948
CAS No.: 1381330-66-0
M. Wt: 339.41
InChI Key: XJZIHPVTTPPDJF-UHFFFAOYSA-N
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Description

Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic chemical compound featuring a 1,3,4-oxadiazole heterocycle linked to a piperidine ring and phenyl-thiophene system. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target therapeutic agents. The 1,3,4-oxadiazole ring is a well-established pharmacophore, valued for its role as a metabolically stable bioisostere for ester and amide functionalities, which can improve the pharmacokinetic properties of lead compounds . Molecules containing this scaffold, especially those hybridized with piperidine and thiophene rings, are frequently investigated for central nervous system (CNS) activities. Recent scientific literature highlights 1,2,4-oxadiazole derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating superior activity to the approved drug donepezil, positioning them as promising candidates for Alzheimer's disease research . Furthermore, this chemotype has shown potential as a monoamine oxidase-B (MAO-B) inhibitor and possesses notable antioxidant activity, contributing to a multi-targeted approach for treating complex neurodegenerative diseases . Beyond neurological applications, the 1,3,4-oxadiazole core is extensively researched for its antimicrobial potential. Derivatives have demonstrated a broad spectrum of activity against various bacterial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa ), with mechanisms of action that can include inhibition of bacterial DNA gyrase . The compound's structure suggests its utility as a valuable building block for constructing novel antimicrobial agents amid the growing challenge of antimicrobial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

phenyl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-5,8,11-13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIHPVTTPPDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the formation of the thiophene derivative. This is followed by the introduction of the piperidine ring and the subsequent formation of the oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or antimicrobial agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related analogs from the literature:

Core Structural Modifications

a) Oxadiazole Substituents
  • Target Compound : Features a thiophen-3-yl group at the oxadiazole’s 5-position.
  • Analog 1: (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1208679-08-6) replaces the thiophen-3-yl with an isopropyl group, reducing aromaticity but enhancing lipophilicity (ClogP: ~3.2 vs. ~2.8 for the target) .
b) Piperidine Linker
  • The piperidine ring in the target compound enhances solubility and may facilitate binding to biological targets via hydrogen bonding.
c) Thiophene Position
  • Thiophen-3-yl (target) vs.

Physicochemical Properties

Property Target Compound Analog 1 (CAS 1208679-08-6) Analog 2 (CAS 1170592-25-2)
Molecular Formula C₁₈H₁₇N₃O₂S* C₁₅H₁₉N₃O₂S C₁₅H₁₇N₃O₂S
Molecular Weight (g/mol) ~339.4 305.4 303.4
LogP (Predicted) 2.8 3.2 2.9
Hydrogen Bond Acceptors 5 5 5

*Calculated based on structural analysis.

Biological Activity

Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a thiophen-3-yl group linked through a 1,3,4-oxadiazole moiety. Its chemical structure can be represented as follows:

C17H18N4OS\text{C}_{17}\text{H}_{18}\text{N}_4\text{OS}

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing the 1,3,4-oxadiazole core. Specifically, derivatives similar to the target compound have demonstrated inhibitory effects against various viruses. For instance, a series of 1,3,4-oxadiazole derivatives were evaluated for their activity against the dengue virus. The most potent compounds exhibited submicromolar activity against all four serotypes of the dengue virus .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. A study reported that certain 1,3,4-oxadiazole derivatives displayed significant antibacterial and antifungal activity, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Structural ComponentRole in Activity
Piperidine Ring Enhances binding affinity to biological targets
Oxadiazole Moiety Contributes to antiviral and antimicrobial properties
Thiophen Group Increases lipophilicity and cellular permeability

Case Study 1: Antiviral Efficacy

A study involving a series of oxadiazole derivatives showed that modifications at the piperidine nitrogen significantly affected antiviral potency. The compound was tested in vitro against dengue virus-infected cells and demonstrated promising results with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of structurally related compounds. The results indicated that several derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi . The findings suggest that introducing specific substituents on the oxadiazole ring can enhance antimicrobial activity.

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